H-Thr-nhme

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

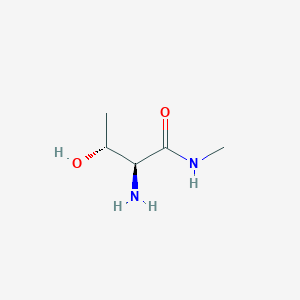

“H-Thr-nhme” is a chemical compound with the CAS Number: 79009-37-3 . Its IUPAC name is (2S,3R)-2-amino-3-hydroxy-N-methylbutanamide . The molecular weight of this compound is 132.16 .

Molecular Structure Analysis

The InChI code for “H-Thr-nhme” is 1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9)/t3-,4+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Wissenschaftliche Forschungsanwendungen

Comparative Biology of Na+/H+ Exchanger, NHE1 The Na+/H+ exchangers (NHE1-NHE8) are crucial for many physiological processes, with NHE1 playing a significant role in regulating cell volume, pH, and various cellular functions across different cell types, including erythrocytes. Its conservation across vertebrates highlights its fundamental importance in cellular physiology, including roles in hypoxia responses in lower vertebrates and potentially in mammalian cells (Pedersen & Cala, 2004).

Role in Diabetes-induced Retinal Changes The sodium hydrogen exchanger (NHE) contributes to the pathogenesis of early retinal microangiopathy in diabetes, showcasing its involvement beyond cellular pH regulation to disease progression in specific conditions (Cukiernik et al., 2004).

Link to Hypertension and Organ Ischemia NHEs are implicated in hypertension and organ ischemia, emphasizing the wide-ranging physiological and pathological roles of these exchangers in cardiovascular health and disease (Bobulescu et al., 2005).

Structural and Functional Analysis The structural and functional understanding of NHE1 has advanced, with studies identifying critical amino acid residues for function and the elucidation of structural details, contributing to insights into its mechanism of transport and regulation (Slepkov et al., 2007).

Ternary Homogeneous Nucleation in the Atmosphere Research on ternary homogeneous nucleation involving H2SO4, NH3, and H2O under lower tropospheric conditions illustrates the environmental implications of molecular interactions, including those involving ammonia, in atmospheric chemistry and particle formation (Benson et al., 2010).

Myocardial Hypertrophy and Remodelling NHE-1 is a major factor in myocardial responses to injury, including hypertrophy and heart failure, with its inhibition showing potential therapeutic benefits in attenuating maladaptive cardiac remodeling (Karmazyn et al., 2008).

Ammonia as a Hydrogen Carrier Exploring ammonia exhaust gas reforming presents an innovative approach to hydrogen production for transportation, highlighting the application of chemical processes in sustainable energy solutions (Wang et al., 2013).

H2S Detection Method A novel method for continuous and specific detection of hydrogen sulfide (H2S) utilizing polydimethylsiloxane (PDMS) permeability showcases advancements in analytical chemistry for physiological and environmental applications (Faccenda et al., 2012).

Heavy Metal Ion Adsorption Post-synthetically modified metal-organic frameworks (MOFs) for the adsorptive removal of heavy metal ions from aqueous solutions represent a significant advancement in materials science for environmental remediation (Saleem et al., 2016).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given . If the compound comes in contact with skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed, but vomiting should not be induced . It’s recommended to wear personal protective equipment and chemical impermeable gloves when handling this compound .

Eigenschaften

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-N-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-3(8)4(6)5(9)7-2/h3-4,8H,6H2,1-2H3,(H,7,9)/t3-,4+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXXBNOVHYPMHZ-DMTCNVIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NC)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Thr-nhme | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.